molecular formula C18H18O B2757615 (2E)-3-mesityl-1-phenylprop-2-en-1-one CAS No. 65138-74-1; 87172-18-7

(2E)-3-mesityl-1-phenylprop-2-en-1-one

Cat. No.: B2757615
CAS No.: 65138-74-1; 87172-18-7
M. Wt: 250.341
InChI Key: KPFVYLKSZJDQAE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-Mesityl-1-phenylprop-2-en-1-one (CAS 87172-18-7) is a sterically hindered chalcone derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . This compound features a rigid, hydrophobic mesitylene core linked to a phenyl ring through a conjugated α,β-unsaturated ketone system, a pharmacophore associated with a wide spectrum of biological activities . Its primary research application is as a dipolarophile in [3+2] cycloaddition reactions for the construction of complex, biologically relevant heterocycles. Recent studies have demonstrated its use in the synthesis of novel mesitylene-based spirooxindole pyrrolidine and pyrrolizidine analogs, which have shown promising in vitro cytotoxicity against human lung (A549) cancer cell lines . The molecular structure, characterized by X-ray crystallography, reveals a non-planar conformation that limits conjugation between the aromatic rings and the enone system, a direct result of steric hindrance from the ortho-methyl groups . This defined three-dimensional structure is crucial for its interactions in research applications. Available for research use only, this product is strictly for laboratory and scientific research applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFVYLKSZJDQAE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Overview :
(2E)-3-mesityl-1-phenylprop-2-en-1-one serves as an important intermediate in organic synthesis. Its conjugated system and functional groups allow for diverse chemical transformations.

Synthetic Routes :
The compound is commonly synthesized through the Claisen-Schmidt condensation reaction between acetophenone and mesityl aldehyde, utilizing bases such as sodium hydroxide or potassium hydroxide in ethanol or methanol solvents at room temperature or slightly elevated temperatures.

Key Features :

  • Molecular Formula : C18H18O
  • Boiling Point : Approximately 250 °C
  • Density : 1.049 g/cm³

Biological Applications

Biological Activities :
Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Properties : Demonstrated potential in inhibiting inflammatory pathways.
  • Antimicrobial Effects : Exhibits activity against various microbial strains.
  • Anticancer Potential : Studies suggest efficacy in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition .

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of chalcones, this compound was tested against COX enzymes, showing promising results in reducing inflammation markers .

Medicinal Chemistry

Therapeutic Potential :
The compound is being explored as a potential therapeutic agent due to its biological activities. Ongoing research is focused on its mechanisms of action, particularly its ability to interact with molecular targets involved in disease processes.

Mechanism of Action:

The α,β-unsaturated carbonyl system allows this compound to act as a Michael acceptor, facilitating reactions with nucleophiles that can modulate various biochemical pathways involved in inflammation and cancer progression.

Industrial Applications

Uses in Industry :
this compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones (1,3-diarylprop-2-en-1-ones) exhibit diverse pharmacological and material science applications, with their properties modulated by substituent electronic and steric effects. Below is a comparative analysis of (2E)-3-mesityl-1-phenylprop-2-en-1-one with structurally analogous derivatives:

Structural and Electronic Comparisons

Research Findings and Implications

Crystal Engineering : The mesityl compound’s weak hydrogen-bonding network contrasts with stronger interactions in methoxy-rich analogs (e.g., ), impacting solubility and melting points .

Steric vs. Electronic Effects : While bulky substituents (e.g., mesityl) favor stable crystal lattices , electron-donating groups (e.g., methoxy) enhance bioactivity .

Synthetic Flexibility : Modular synthesis of chalcones allows tailored substitution for drug discovery or materials science .

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